3-(2-Fluorophenyl)propionaldehyde
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Overview
Description
3-(2-Fluorophenyl)propionaldehyde (FPA) is a synthetic derivative of phenylpropionaldehyde (PPA), a compound found in many plants and animals. FPA is a colorless liquid with a strong, sweet odor and is used in a variety of applications, including as a flavoring agent, preservative, and intermediate for pharmaceuticals and other products. FPA has been studied for its potential to act as an antioxidant and anti-inflammatory, and as a potential therapeutic agent for a variety of conditions.
Scientific Research Applications
1. Synthesis of Thiazolidin-4-one Derivatives
3-(2-Fluorophenyl)propionaldehyde, as a variant of fluoro-substituted aldehydes, can be utilized in the synthesis of various organic compounds. For instance, 4-Fluorobenzaldehyde was engaged in the preparation of thiazolidin-4-one derivatives, showcasing significant antioxidant activities. These derivatives were synthesized by reacting with chloroacetonitrile and acrylonitrile, leading to compounds with promising biological activities (El Nezhawy et al., 2009).
2. Structural Studies and Molecular Docking
This compound-related compounds have been subject to extensive structural and optical studies. For example, the structural, spectral, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were thoroughly investigated. This compound exhibited potential in nonlinear optics and might possess phosphodiesterase inhibitory activity, indicative of the diverse applications of fluoro-substituted aldehydes in chemical and pharmaceutical research (Mary et al., 2015).
3. Photophysical Studies
The photophysical properties of certain fluoro-substituted compounds have been explored to determine their applications in various media. A study on (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF) revealed its solubilization in cationic and anionic micelle, suggesting its use as a probe in the determination of critical micelle concentration. These photophysical characteristics are crucial for the potential application of such compounds in organic photoemitting diodes (Pannipara et al., 2015).
4. Synthesis of Acridin-9(10H)-ones
This compound derivatives are instrumental in the synthesis of complex organic molecules. For instance, the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes and subsequent reactions yielded (2-fluorophenyl)(2-halophenyl)methanones. These, when treated with benzenamines or arylmethanamines, efficiently gave rise to 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, showcasing the chemical versatility of fluoro-substituted aldehydes (Kobayashi et al., 2013).
5. Bioremediation Applications
Fluorophenols, including those related to this compound, have been used in environmental applications. A study demonstrated the ability of the marine microalga Amphidinium crassum to glucosylate fluorophenols, converting them to their β-D-glucosides. This capability of bioremediation signifies the potential of such compounds in treating environmental pollutants (Shimoda & Hamada, 2010).
Safety and Hazards
Properties
IUPAC Name |
3-(2-fluorophenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZURDERFVOUZFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471015 |
Source
|
Record name | 3-(2-Fluorophenyl)propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175143-93-8 |
Source
|
Record name | 2-Fluorobenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175143-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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